![molecular formula C17H13N3O2S B2550556 N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide CAS No. 1206994-76-4](/img/structure/B2550556.png)
N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the reaction of 2-aminobenzothiazoles with -bromoketones in organic solvents . A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis
The compound is characterized by IR (KBr, cm−1): 3134 (CH, arene); 2970 (CH, CH 2); 1728 (C=O); 1611, 1468 (C=C). 1H-NMR (500MHz, DMSO-d6, ppm): δ 8.23 (1H, s, H-6’); 7.63 (1H, t, J= 7.75 Hz, H-4), 7.57 (1H, d, J = 7.50 Hz, H-7, 7.38–7.32 (3H, m, H-4”, H-5”, H-6”), 7.27 (2H, d, J = 8.00 Hz, H-3”, H-7”), 7.16–7.12 (2H, m, H-5, H-6), 5.57 (2H, s, H-1”a, H-1”b), and 4.97 (2H, s, H-1’a, H-1’b). 13C NMR (125MHz, DMSO-d6, ppm): δ 183.51, 158.30, 150.62, 138.48, 136.35, 129.22, 128.63, 128.38, 124.91, 124.28, 123.82, 118.12, 111.62, 53.37, and 35.59 .Scientific Research Applications
Antiviral Activity
Indole derivatives have demonstrated promising antiviral properties. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to inhibit influenza A virus, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing significant activity .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Anti-Inflammatory Properties
Certain synthesized compounds related to N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide have shown anti-inflammatory activity comparable to the standard drug ibuprofen .
Anticancer Potential
Although specific studies on this compound are limited, indole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Further exploration is warranted to uncover its potential in cancer therapy .
Antidiabetic Applications
While not directly studied for N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide, indole-based compounds have shown promise in managing diabetes by modulating glucose metabolism.
Mechanism of Action
While the specific mechanism of action for “N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide” is not explicitly mentioned in the search results, thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c1-20-13-7-6-11(8-10(13)9-15(20)21)18-16(22)17-19-12-4-2-3-5-14(12)23-17/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXYRHUEHPLVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxoindolin-5-yl)benzo[d]thiazole-2-carboxamide |
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